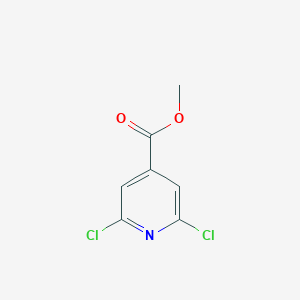

Methyl 2,6-dichloroisonicotinate

Descripción general

Descripción

Methyl 2,6-dichloroisonicotinate (CAS 42521-09-5) is a halogenated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol . Key physical properties include a melting point of 82°C, boiling point of 298°C, and solubility of 0.13 g/L at 25°C . Its pKa is predicted to be -4.32, indicating strong acidity under physiological conditions . This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing 1H-pyrrolo[3,2-b]pyridine derivatives, which are core structures in drugs targeting neurological and oncological disorders .

Métodos De Preparación

Esterification of 2,6-Dichloroisonicotinic Acid

The principal route to methyl 2,6-dichloroisonicotinate involves the esterification of 2,6-dichloroisonicotinic acid with methanol. This reaction is typically catalyzed by acidic or chlorinating agents, with variations in conditions dictating efficiency.

Catalytic Esterification with Protic Acids

Protic acids like sulfuric acid (H₂SO₄) facilitate esterification by protonating the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol. A modified procedure from the Royal Society of Chemistry outlines:

-

Reactants : 2,6-Dichloroisonicotinic acid (2.6 mmol), methanol (excess).

-

Catalyst : Concentrated H₂SO₄ (0.5 equiv).

-

Conditions : Reflux at 80°C for 12–24 hours.

-

Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

Key Characterization Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 83–85°C | |

| ¹H NMR (CDCl₃) | δ 7.79 (s, 2H, pyridine-H), 3.96 (s, 3H, OCH₃) | |

| IR (νmax, cm⁻¹) | 1728 (C=O), 1584 (C=C aromatic) |

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride intermediate, which subsequently reacts with methanol. This method avoids aqueous workup, improving yield in some cases:

-

Reactants : 2,6-Dichloroisonicotinic acid (1.042 mmol), SOCl₂ (excess).

-

Conditions : Reflux at 70°C for 4 hours, followed by methanol addition at 0°C.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and scalability. Key adaptations include:

-

Catalyst Optimization : Heterogeneous catalysts (e.g., Amberlyst-15) enable catalyst recycling, reducing waste.

-

Continuous Flow Systems : Enhanced heat/mass transfer improves reaction kinetics, shortening duration to 6–8 hours.

-

Purity Standards : HPLC analysis confirms <1% impurities, with recrystallization from ethanol/water yielding >98% purity .

Comparative Analysis of Methodologies

| Method | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂SO₄-Mediated | H₂SO₄ | 80°C | 24 | 40 | 97 |

| SOCl₂-Mediated | SOCl₂ | 70°C | 4 | 86 | 95 |

The SOCl₂ route offers higher yields but requires stringent moisture control. Conversely, H₂SO₄ is cost-effective but necessitates extended reaction times.

Purification and Quality Control

Recrystallization from methanol produces needle-like crystals, with melting point consistency (83–85°C) serving as a primary purity indicator . Advanced techniques include:

-

HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time = 5.2 min.

-

Elemental Analysis : Confirms stoichiometry (C: 40.81%, H: 2.44%, N: 6.79%) .

Challenges and Mitigation Strategies

-

Low Yields : Attributed to incomplete esterification or side reactions. Mitigation includes catalyst screening (e.g., p-toluenesulfonic acid) and molecular sieves to absorb water.

-

Impurity Formation : Byproducts like dimethyl esters are minimized by controlling methanol stoichiometry.

Emerging Innovations

Recent advances focus on sustainable chemistry:

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloroisonicotinic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields a methoxy derivative.

Hydrolysis: The major product is 2,6-dichloroisonicotinic acid.

Reduction: The products vary based on the reducing agent and conditions used.

Aplicaciones Científicas De Investigación

Agricultural Applications

MDI is primarily recognized for its role as an elicitor in agriculture. Elicitors are substances that induce systemic acquired resistance (SAR) in plants, enhancing their ability to fend off pathogens.

- Induction of Plant Resistance : Studies have shown that MDI stimulates SAR in various plant species, including tobacco and pepper. For instance, the application of MDI has been reported to increase resistance against pathogens such as Tobacco mosaic virus and Phytophthora parasitica .

- Mechanism of Action : The compound acts by triggering biochemical pathways that lead to the biosynthesis of secondary metabolites, which are crucial for plant defense .

Case Study: Elicitor Effects on Tobacco Plants

A study demonstrated that MDI application resulted in a significant reduction of necrotic spots caused by viral infections in tobacco plants. The treatment led to a 92% reduction in symptoms compared to untreated controls, showcasing its efficacy as a plant defense inducer .

Pharmaceutical Applications

MDI serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse reactions that lead to biologically active derivatives.

- Synthesis of Bioactive Compounds : MDI can be utilized to synthesize derivatives with potential antibacterial, antifungal, and anticancer properties. This makes it a valuable building block in medicinal chemistry .

- Research on Structure-Activity Relationships : Research has indicated that modifications of MDI can lead to compounds with enhanced biological activities, furthering its application in drug development .

Materials Science Applications

In materials science, MDI is explored for its potential in developing new materials with specific properties.

- Cross-Coupling Agent : MDI can act as an electron-deficient compound used in cross-coupling reactions, facilitating the formation of complex organic structures .

- Polymer Development : The unique properties imparted by the chlorine substituents make MDI suitable for creating polymers and coatings with tailored characteristics .

Mecanismo De Acción

The mechanism of action of methyl 2,6-dichloroisonicotinate in plants involves the activation of the plant’s natural defense mechanisms. It mimics the interaction between the plant and a pathogen, triggering the systemic acquired resistance (SAR) pathway. This leads to the production of defense-related proteins and compounds that help the plant resist infections .

Comparación Con Compuestos Similares

Structural Analogs: Ester Variations

Ethyl 2,6-Dichloroisonicotinate (CAS 1604-14-4)

- Molecular Formula: C₈H₇Cl₂NO₂ (MW: 220.05 g/mol) .

- Properties : Similar melting/boiling points but higher molecular weight due to the ethyl ester group.

- Hazard Profile : Shares hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with the methyl ester .

- Applications : Used interchangeably in drug synthesis but may exhibit altered pharmacokinetics due to slower ester hydrolysis .

Trifluoroethyl 2,6-Dichloroisonicotinate (TFINA)

- Synthesis: Derived from 2,6-dichloroisonicotinic acid (INA) via esterification with trifluoroethanol .

- Bioactivity: Demonstrated 2.5-fold higher efficacy than methyl ester in inducing plant secondary metabolites (e.g., ginsenosides) due to enhanced lipophilicity from the trifluoroethyl group .

Positional Isomers: Chlorine Substitution

Methyl 2,3-Dichloroisonicotinate (CAS 603124-78-3)

- Molecular Formula: C₇H₅Cl₂NO₂ (MW: 206.03 g/mol) .

- Key Difference : Chlorine atoms at positions 2 and 3 instead of 2 and 4.

- Impact : Reduced steric hindrance may improve binding to enzyme active sites but decreases thermal stability (mp: 68°C ) .

Methyl 2,5-Dichloroisonicotinate (CAS 623585-74-0)

- Properties : Similar molecular weight but lower purity (95% vs. 97–98% for the 2,6-isomer) .

- Applications: Limited use in agrochemicals due to weaker elicitor activity compared to 2,6-dichloro derivatives .

Halogenated Derivatives: Fluorine Substitution

Methyl 2,6-Dichloro-5-fluoronicotinate (CAS 189281-66-1)

- Molecular Formula: C₇H₄Cl₂FNO₂ (MW: 224.01 g/mol) .

- Properties : Fluorine at position 5 increases electronegativity, enhancing solubility in polar solvents (predicted solubility: 0.20 g/L ) .

- Applications : Preferred in fluorinated drug candidates (e.g., kinase inhibitors) due to improved metabolic stability .

Alkyl-Chain-Modified Analogs

Ethyl 2,6-Dichloro-3-methylisonicotinate (CAS 137520-99-1)

- Molecular Formula: C₉H₉Cl₂NO₂ (MW: 234.08 g/mol) .

- Impact : The methyl group at position 3 introduces steric effects, reducing reactivity in nucleophilic substitutions but improving selectivity in coupling reactions .

Comparative Data Table

Commercial Availability and Pricing

Actividad Biológica

Methyl 2,6-dichloroisonicotinate (MDCI) is a chemical compound derived from isonicotinic acid, characterized by its unique structure that includes a pyridine ring with methyl and chlorine substituents. Its molecular formula is with a molecular weight of approximately 206.03 g/mol. This article explores the biological activities associated with MDCI, including its potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

MDCI features a methyl carboxylate group at the 4-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. This arrangement significantly influences its reactivity and selectivity in various chemical reactions. The compound can be synthesized through several methods, allowing for modifications that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.03 g/mol |

| Melting Point | 80-84 °C |

| Solubility | Soluble in organic solvents |

Case Studies

-

Antifungal Efficacy:

A study investigated the use of MDCI derivatives as antifungal agents against Fusarium oxysporum, a common plant pathogen. Results indicated that certain derivatives exhibited substantial antifungal activity, suggesting that MDCI could be developed into a fungicide. -

Plant Disease Control:

MDCI has been explored as an active ingredient in agricultural formulations aimed at controlling plant diseases. The compound's structural similarities to known fungicides suggest it may enhance resistance in plants when applied as a treatment. -

Induction of Systemic Acquired Resistance (SAR):

Research has shown that dichloroisonicotinic acids can induce SAR in plants, enhancing their defense mechanisms against pathogens. MDCI's role in this process warrants further investigation to understand its full potential as a biopesticide.

Synthesis and Modification

MDCI can be synthesized from 2,6-dichloroisonicotinic acid through esterification processes. The ability to modify its structure allows for the exploration of various biological activities:

- Esterification Reactions: These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

-

Potential Modifications:

- Introduction of different alkyl groups to improve solubility.

- Alteration of chlorine substituents to modify reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,6-dichloroisonicotinate with high purity?

- Methodological Answer : The compound is typically synthesized via esterification of 2,6-dichloroisonicotinic acid using methanol in the presence of a catalyst (e.g., thionyl chloride or sulfuric acid). Post-reaction, purification is achieved through recrystallization from a solvent system such as ethanol/water. Confirmation of purity is critical, with a reported melting point of 82–83°C serving as a key benchmark .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed mp (82–83°C) with literature values to assess purity .

- Spectroscopic Techniques : Use -NMR (e.g., δ 8.45 ppm for pyridine protons) and -NMR to confirm structural integrity.

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold).

- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C: 40.81%, H: 2.44%, N: 6.79%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function in plant immune response studies, and what experimental models validate its efficacy?

- Methodological Answer : The compound acts as a chemical inducer of systemic acquired resistance (SAR) in plants. In Arabidopsis thaliana models, foliar application (0.1–1.0 mM) triggers salicylic acid-dependent defense pathways. Validation includes:

- Quantitative PCR : Measure upregulation of PR-1 (Pathogenesis-Related 1) gene expression.

- Bioassays : Challenge treated plants with Pseudomonas syringae to assess reduced pathogen colonization .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Standardized Conditions : Replicate experiments under controlled solvent (e.g., CDCl₃), temperature, and concentration.

- Comparative Analysis : Cross-reference data from peer-reviewed journals and chemical databases (e.g., NIST).

- Collaborative Verification : Share samples with independent labs to confirm spectral reproducibility .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods assess degradation?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C (60% humidity) and 40°C (75% humidity) for 6 months.

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed 2,6-dichloroisonicotinic acid) using a UV detector (λ = 254 nm).

- Recommendations : Store in airtight containers at –20°C with desiccants to minimize hydrolysis .

Propiedades

IUPAC Name |

methyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKGHSUHOYEBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195310 | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-09-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVT9VVW6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.